![molecular formula C24H27N3O3S B2581253 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 476458-35-2](/img/structure/B2581253.png)

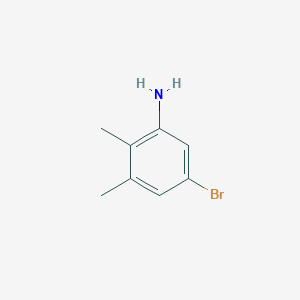

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

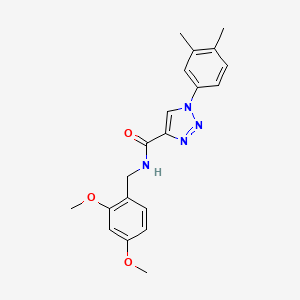

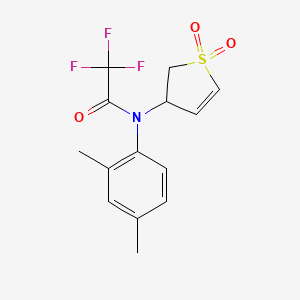

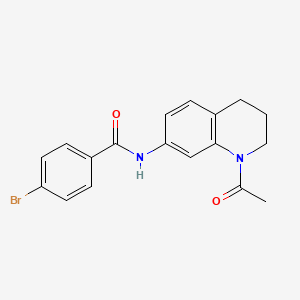

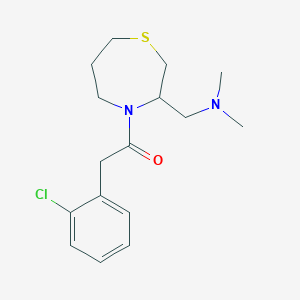

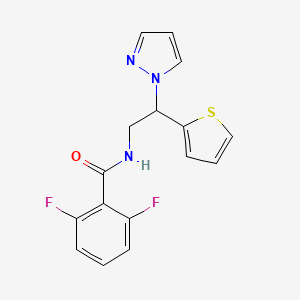

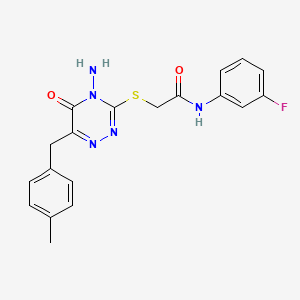

The compound “N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also includes a thiophene ring, which is a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the diethoxybenzamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties are typically determined experimentally .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Pharmacological Activities : A study described the synthesis of substituted pyrazole derivatives starting from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, leading to compounds with significant anti-inflammatory activities. This research demonstrates the chemical flexibility and potential therapeutic applications of pyrazole derivatives, highlighting their synthesis and pharmacological potential (Abdulla et al., 2014).

Molecular Structure and Intermolecular Interactions : Another study focused on the molecular structure of a specific compound determined by X-ray diffraction and DFT calculations. It emphasized the impact of intermolecular interactions on molecular geometry, especially in terms of dihedral angles and the rotational conformation of aromatic rings. This type of research is crucial for understanding how molecular structures affect the properties and functions of chemical compounds (Karabulut et al., 2014).

Potential Therapeutic Applications

Anticonvulsant Activity : Research into 3,5-dimethylpyrazole derivatives, structurally related to potent analogues, explored their anticonvulsant activity. Such studies indicate the potential of pyrazole derivatives in developing new treatments for epilepsy and other seizure-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2011).

Antibacterial and Antifungal Agents : Synthesis and antimicrobial screening of novel compounds, such as 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring, demonstrated promising antibacterial and antifungal activities. This suggests the utility of these compounds in combating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Cytotoxic Activity for Cancer Research : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines reveal the potential of such compounds in cancer therapy. These findings highlight the importance of chemical synthesis in discovering new anticancer agents (Deady et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-5-29-21-10-8-17(12-22(21)30-6-2)24(28)25-23-18-13-31-14-19(18)26-27(23)20-9-7-15(3)11-16(20)4/h7-12H,5-6,13-14H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVFTMQCESWVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)

![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)

![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)